molecular formula C12H12 B14476172 Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- CAS No. 65957-27-9

Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)-

Cat. No.: B14476172
CAS No.: 65957-27-9
M. Wt: 156.22 g/mol
InChI Key: ALIGMBZLWCPWKT-UHFFFAOYSA-N
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Description

Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- is a bicyclic hydrocarbon with the molecular formula C12H12 It is a derivative of naphthalene, where the aromatic ring system is partially hydrogenated, and two methylene groups are introduced at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- can be achieved through several methods. One common approach involves the hydrogenation of naphthalene in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring system.

Another method involves the use of activated carbon-supported molybdenum carbides, which facilitate the transformation of naphthalene to the desired tetrahydro derivative . This process is often conducted under controlled conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- may involve large-scale hydrogenation reactors. These reactors operate under high pressure and temperature, utilizing catalysts such as platinum or palladium to achieve efficient hydrogenation. The process is carefully monitored to ensure consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.

    Substitution: The methylene groups at the 2 and 3 positions can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used for reduction reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways, providing insights into biological processes.

    Medicine: Research into potential pharmaceutical applications of the compound is ongoing, with studies exploring its effects on different biological targets.

    Industry: It is used as a solvent and in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Tetralin (1,2,3,4-Tetrahydronaphthalene): A similar compound with a fully hydrogenated naphthalene ring system.

    2-Methyltetralin: A derivative with a methyl group at the 2 position.

    1,2,3,4-Tetrahydro-1-naphthol: A hydroxylated derivative of tetralin.

Uniqueness

Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- is unique due to the presence of methylene groups at the 2 and 3 positions. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical properties and reactivity.

Properties

CAS No.

65957-27-9

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

2,3-dimethylidene-1,4-dihydronaphthalene

InChI

InChI=1S/C12H12/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-6H,1-2,7-8H2

InChI Key

ALIGMBZLWCPWKT-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2=CC=CC=C2CC1=C

Origin of Product

United States

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